
s-Triazine, 2,4-bis(methylamino)-6-morpholino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-triazine, 2,4-bis(methylamino)-6-morpholino- is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. It is commonly referred to as melamine, and its unique chemical structure makes it an essential component in the production of various materials, including plastics, resins, and coatings. Additionally, s-triazine, 2,4-bis(methylamino)-6-morpholino- has been extensively studied for its potential use in scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
S-triazine, 2,4-bis(methylamino)-6-morpholino- has been shown to inhibit the activity of enzymes involved in various metabolic pathways, including the urea cycle, purine synthesis, and histidine degradation. By inhibiting these enzymes, s-triazine, 2,4-bis(methylamino)-6-morpholino- can alter the biochemical and physiological processes within cells, leading to a range of effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of s-triazine, 2,4-bis(methylamino)-6-morpholino- are diverse and depend on the specific metabolic pathway affected. For example, inhibition of the urea cycle can lead to the accumulation of toxic ammonia in the body, while inhibition of purine synthesis can lead to decreased levels of nucleotides and impaired DNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
S-triazine, 2,4-bis(methylamino)-6-morpholino- has several advantages for use in lab experiments, including its high solubility in water and organic solvents, as well as its ability to inhibit specific enzymes. However, limitations include the potential for toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of s-triazine, 2,4-bis(methylamino)-6-morpholino-. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to better understand the mechanism of action and potential applications in scientific research, including the development of new drugs and therapies. Finally, research is needed to better understand the potential risks associated with exposure to s-triazine, 2,4-bis(methylamino)-6-morpholino- and to develop safer handling and disposal methods.
Synthesemethoden
The synthesis of s-triazine, 2,4-bis(methylamino)-6-morpholino- can be achieved through various methods, including the reaction of urea with formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
S-triazine, 2,4-bis(methylamino)-6-morpholino- has been extensively studied for its potential use in scientific research applications. One of the primary areas of interest is its mechanism of action, which has been shown to involve the inhibition of enzymes involved in various metabolic pathways.
Eigenschaften
CAS-Nummer |
16268-57-8 |
|---|---|
Produktname |
s-Triazine, 2,4-bis(methylamino)-6-morpholino- |
Molekularformel |
C9H16N6O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16N6O/c1-10-7-12-8(11-2)14-9(13-7)15-3-5-16-6-4-15/h3-6H2,1-2H3,(H2,10,11,12,13,14) |
InChI-Schlüssel |
RNJNDYSDCDTDFN-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N2CCOCC2)NC |
Kanonische SMILES |
CNC1=NC(=NC(=N1)N2CCOCC2)NC |
Andere CAS-Nummern |
16268-57-8 |
Synonyme |
N,N'-Dimethyl-6-morpholino-1,3,5-triazine-2,4-diamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




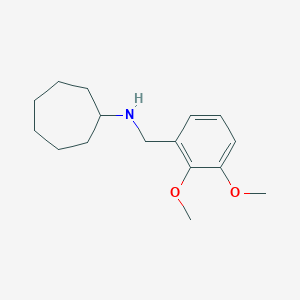

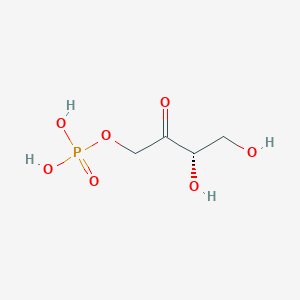

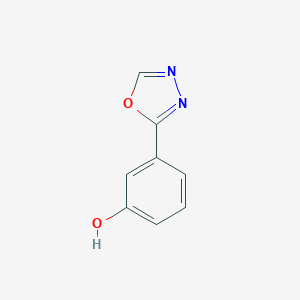
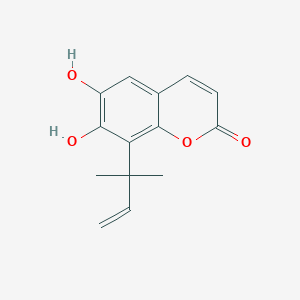
![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)
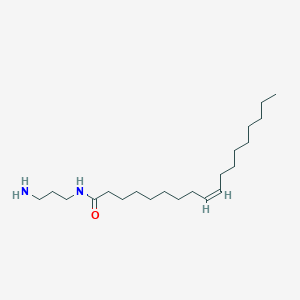
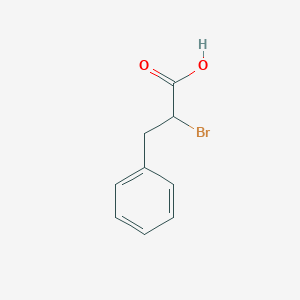
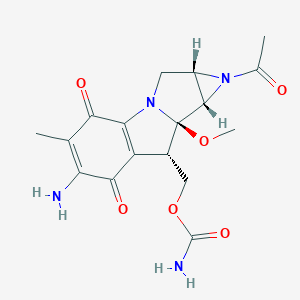


![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)